3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane
Overview
Description
3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane involves multiple steps, starting from readily available precursors. One common synthetic route includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of specific catalysts and reaction conditions to ensure the desired stereochemistry is achieved. Industrial production methods may vary, but they typically involve scaling up these laboratory procedures while maintaining the necessary reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it may be used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity. This interaction can modulate various biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane can be compared to other bicyclic compounds, such as those in the tropane alkaloid family. These compounds share a similar core structure but differ in their functional groups and overall chemical properties. The presence of the 4-fluorophenylsulfonyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other related compounds .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2S/c12-10-1-3-11(4-2-10)18(16,17)15-8-13-5-6-14(7-13)9-15/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMZCVPZSMWZIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CN1CN(C2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204820 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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